
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Methylene Blue, and it has been used in various fields such as medicine, biology, and chemistry.
科学的研究の応用
Methylene Blue has been used in various scientific research applications. It has been used as a stain in histology and cytology, where it is used to differentiate cells and tissues. It has also been used in microbiology to identify bacteria and fungi. Furthermore, Methylene Blue has been used in the treatment of various medical conditions, including malaria, methemoglobinemia, and cyanide poisoning.
作用機序
Methylene Blue works by inhibiting the activity of enzymes involved in the electron transport chain. It also acts as an electron acceptor and reduces the production of reactive oxygen species. Furthermore, Methylene Blue has been shown to increase the production of ATP in cells, which is essential for cellular metabolism.
Biochemical and Physiological Effects:
Methylene Blue has various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Furthermore, Methylene Blue has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress.
実験室実験の利点と制限
Methylene Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can interfere with certain assays and can have non-specific effects on cells and tissues.
将来の方向性
There are several future directions for Methylene Blue research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Methylene Blue in medicine and biology. Furthermore, there is a need for more research on the mechanism of action of Methylene Blue and its effects on cellular metabolism.
Conclusion:
In conclusion, Methylene Blue is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields such as medicine, biology, and chemistry. This paper has provided a comprehensive overview of Methylene Blue, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Methylene Blue is a versatile compound that has the potential to be used in various applications, and further research is needed to fully understand its properties and potential.
合成法
Methylene Blue can be synthesized through various methods, including the reduction of methylene green, which involves the use of sodium hydrosulfite as a reducing agent. Another method involves the reaction of N,N-dimethylethylenediamine with phenothiazine in the presence of iodine. The resulting product is then treated with formaldehyde to yield Methylene Blue.
特性
CAS番号 |
102571-28-8 |
|---|---|
製品名 |
Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide |
分子式 |
C18H23IN2OS |
分子量 |
442.4 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C18H23N2OS.HI/c1-20(2,13-14-21)12-11-19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19;/h3-10,21H,11-14H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
IMRPLALOWVCIRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
正規SMILES |
C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-] |
同義語 |
2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






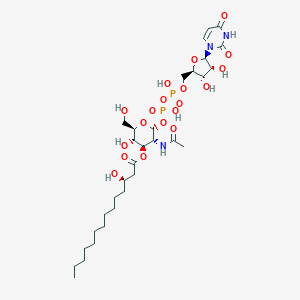

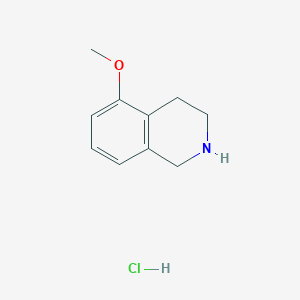
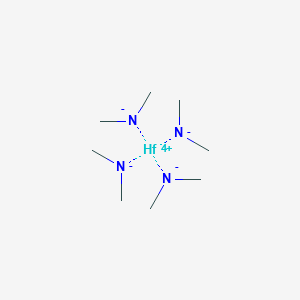
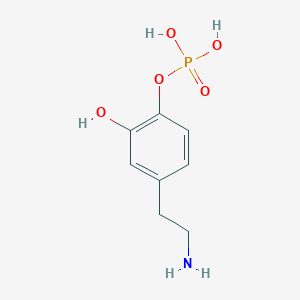
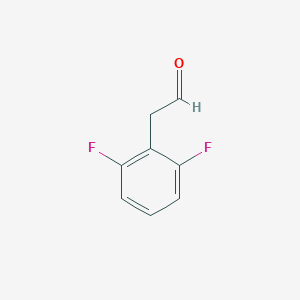
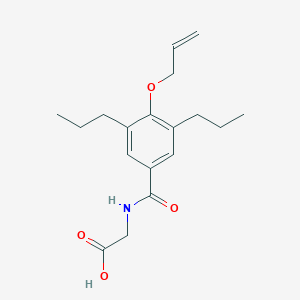
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)